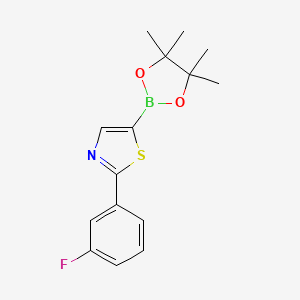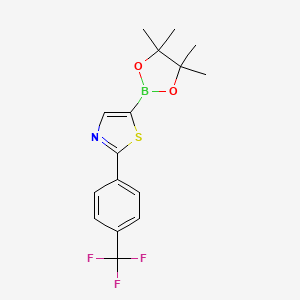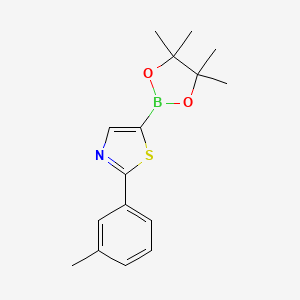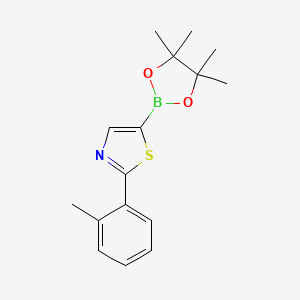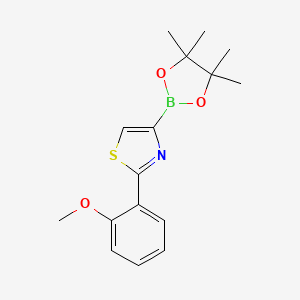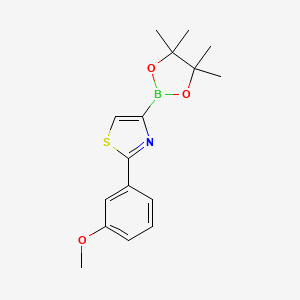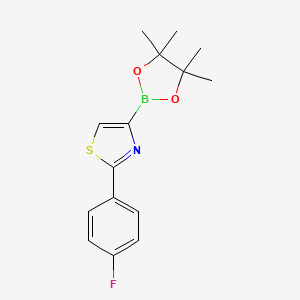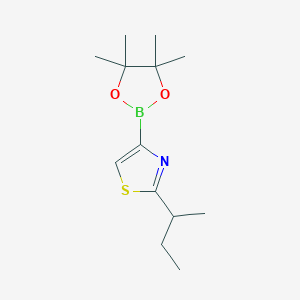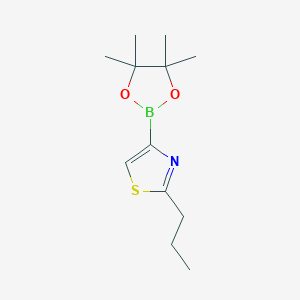
2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester (DFTBA-P) is a highly versatile and important compound used in a variety of scientific research applications. It is an organoboron compound that has the ability to form strong bonds with various functional groups, making it an ideal choice for a wide range of synthetic and research applications. DFTBA-P is a relatively new compound that has only been available for a few years, but it has already been used in a variety of areas, including organic synthesis, drug discovery, and medical research.
Scientific Research Applications
2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in organic synthesis to create a variety of compounds, such as polymers, pharmaceuticals, and other compounds. It has also been used in drug discovery, as it can form strong bonds with a variety of functional groups. Additionally, it has been used in medical research, as it can be used to create compounds that can be used to study the effects of drugs on the body.
Mechanism of Action
2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester is a highly versatile compound that can form strong bonds with a variety of functional groups. It does this by forming a covalent bond with the functional group, which creates a strong bond that can be used for a variety of research applications. Additionally, this compound can form strong hydrogen bonds with other molecules, which can be used to create compounds with specific properties.
Biochemical and Physiological Effects
This compound has been used in a variety of research applications, but its effects on biochemical and physiological processes are not yet fully understood. It is known that this compound can form strong bonds with a variety of functional groups, which can be used to create compounds with specific properties. Additionally, it is known that this compound can form strong hydrogen bonds with other molecules, which can be used to create compounds with specific properties. However, the exact effects of this compound on biochemical and physiological processes are still being studied.
Advantages and Limitations for Lab Experiments
2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester has a number of advantages for lab experiments. It is highly versatile and can form strong bonds with a variety of functional groups, making it an ideal choice for a wide range of synthetic and research applications. Additionally, it can form strong hydrogen bonds with other molecules, which can be used to create compounds with specific properties. However, it is important to note that this compound can be difficult to synthesize and can be expensive, making it a less than ideal choice for some experiments.
Future Directions
The potential applications of 2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester are still being explored, and there are a number of potential future directions for research. One potential direction is the use of this compound in drug discovery, as it can form strong bonds with a variety of functional groups. Additionally, it could be used in medical research to create compounds that can be used to study the effects of drugs on the body. Additionally, this compound could be used in materials science to create compounds with specific properties. Finally, this compound could be used in organic synthesis to create a variety of compounds, such as polymers, pharmaceuticals, and other compounds.
Synthesis Methods
2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester can be synthesized using a variety of methods. It can be synthesized from commercially available starting materials, such as 3,5-difluorophenyl thiazole and pinacol boronic acid. Alternatively, it can be synthesized from more complex starting materials, such as 2-bromo-3,5-difluorophenyl thiazole and pinacol boronic acid. The synthesis of this compound from these starting materials involves a multi-step process that involves the formation of an intermediate, followed by the reaction of the intermediate with pinacol boronic acid.
properties
IUPAC Name |
2-(3,5-difluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BF2NO2S/c1-14(2)15(3,4)21-16(20-14)12-8-22-13(19-12)9-5-10(17)7-11(18)6-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWDCHXNHLIIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

